2-Methoxy-4,4-dimethylpentan-1-amine

Catalog No.
S13798446
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4,4-dimethylpentan-1-amine

Product Name

2-Methoxy-4,4-dimethylpentan-1-amine

IUPAC Name

2-methoxy-4,4-dimethylpentan-1-amine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-8(2,3)5-7(6-9)10-4/h7H,5-6,9H2,1-4H3

InChI Key

YGNORSJMMMSSQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CN)OC

2-Methoxy-4,4-dimethylpentan-1-amine is an organic compound characterized by its unique structure, which includes a methoxy group and a branched pentan-1-amine backbone. Its molecular formula is C8H19NOC_8H_{19}NO, and it has a molecular weight of approximately 159.24 g/mol. The compound is often encountered in the form of its hydrochloride salt, enhancing its stability and solubility in various solvents. The presence of both the methoxy group and the dimethyl substitution at the fourth carbon contributes to its distinct chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxides or ketones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives or alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy or amine groups can be substituted with other functional groups under suitable conditions, allowing for diverse synthetic applications.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens, alkylating agents.

Research on the biological activity of 2-methoxy-4,4-dimethylpentan-1-amine indicates potential interactions with various biomolecules. The compound may exhibit pharmacological properties by modulating enzyme activities or interacting with specific receptors. Studies suggest that it could influence metabolic pathways and signal transduction processes within cells, although detailed mechanisms remain to be fully elucidated.

The synthesis of 2-methoxy-4,4-dimethylpentan-1-amine typically involves the following steps:

  • Starting Material: The synthesis begins with 2-methoxy-4,4-dimethylpentan-1-ol.
  • Amination Reaction: The hydroxyl group is converted to an amine group through an amination reaction using reagents like ammonia or primary amines.
  • Formation of Hydrochloride Salt: The resulting amine is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability.

Industrial Production Methods

In industrial settings, continuous flow processes may be utilized to optimize yield and purity. Catalysts and controlled reaction conditions are employed to enhance efficiency during synthesis.

2-Methoxy-4,4-dimethylpentan-1-amine finds applications across various fields:

  • Organic Synthesis: Used as a reagent or intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor for drug development.
  • Chemical Industry: Utilized in the production of specialty chemicals and materials.

Studies examining the interactions of 2-methoxy-4,4-dimethylpentan-1-amine with biological systems indicate that it may influence enzyme activity and receptor binding. Its mechanism of action involves specific molecular targets that modulate metabolic pathways and signal transduction processes. Continued research aims to elucidate these interactions further and assess their implications for therapeutic applications.

Several compounds share structural similarities with 2-methoxy-4,4-dimethylpentan-1-amine:

Compound NameMolecular FormulaKey Differences
2-Methoxy-4,4-dimethylpentan-1-ammoniumC8H20ClNQuaternary ammonium variant
4,4-Dimethylpentan-1-amineC7H17NLacks the methoxy group
2-Methoxy-3,4-dimethylpentan-1-amineC8H19NODifferent substitution pattern
2-Methoxy-2,4-dimethylpentaneC8H18OVariation in branching without an amine group

Uniqueness

The uniqueness of 2-methoxy-4,4-dimethylpentan-1-amine lies in its specific structural configuration. The combination of a methoxy group with a branched pentanamine backbone imparts distinct chemical reactivity and potential biological properties not found in its analogs. This structural arrangement enhances its interactions with biological targets compared to linear or less branched amines.

The retrosynthetic analysis of 2-methoxy-4,4-dimethylpentan-1-amine requires systematic disconnection of the molecular framework to identify suitable synthetic precursors and reaction pathways [1]. The target compound contains two distinct functional moieties: a primary amine group at the terminal carbon and a methoxy substituent at the second carbon position of a branched pentane chain [2] [3].

The primary retrosynthetic disconnection involves the carbon-nitrogen bond formation, suggesting that the amine functionality can be introduced through several established methodologies [4] [5]. The most straightforward approach involves the reduction of corresponding nitriles or amides, where the carbon skeleton remains intact throughout the transformation [6] [7]. Alternative disconnections include reductive amination of the corresponding ketone or aldehyde precursors [8] [9].

For the methoxy group incorporation, retrosynthetic analysis reveals that the ether linkage can be formed through nucleophilic substitution reactions [10] [11]. The Williamson ether synthesis represents the most direct approach, requiring the corresponding alcohol precursor and appropriate methylating agents [11]. The branched pentane framework with two methyl substituents at the fourth carbon position suggests that the carbon skeleton should be constructed prior to functional group installation [1].

The complete retrosynthetic pathway identifies 4,4-dimethylpentan-1-amine as a key intermediate, which can be further elaborated to introduce the methoxy functionality . This strategic approach allows for the sequential installation of functional groups while maintaining the integrity of the carbon framework [1] [4].

Stepwise Synthesis Protocols

Amine Functionalization Strategies

The synthesis of primary amines requires careful selection of methodologies that provide high yields and selectivity while avoiding over-alkylation products [5] [13]. Several proven strategies have been developed for the introduction of amine functionality into organic molecules [14].

Reductive Amination Methodology

Reductive amination represents one of the most versatile approaches for amine synthesis, proceeding through the formation of intermediate imines or iminium species followed by selective reduction [4] [5]. The reaction employs sodium cyanoborohydride as the preferred reducing agent due to its selectivity for carbon-nitrogen double bonds over carbonyl groups [8] [9]. The process typically operates under mildly acidic conditions at pH 3-4 in methanol solvent systems [8].

Synthesis MethodReducing Agent/CatalystTypical Yield (%)Reaction Conditions
Reductive AminationNaBH₃CN, H₂/Pd, H₂/Pt70-95pH 3-4, RT, MeOH
Gabriel SynthesisNH₂NH₂, H₃O⁺/OH⁻60-85KOH, RX, then NH₂NH₂
Nitrile ReductionLiAlH₄, H₂/Pd80-95Et₂O, reflux
Amide ReductionLiAlH₄, H₂/Ni85-95Et₂O, reflux

Gabriel Synthesis Protocol

The Gabriel synthesis provides an alternative route to primary amines that circumvents the over-alkylation problems associated with direct alkylation methods [15] [16]. The protocol begins with potassium phthalimide as a protected amine equivalent, which undergoes nucleophilic substitution with primary alkyl halides [17]. The subsequent deprotection step employs hydrazine to liberate the free amine while forming phthalhydrazide as a separable byproduct [16] [18].

Nitrile and Amide Reduction Strategies

Reduction of nitriles using lithium aluminum hydride provides a direct route to primary amines with high efficiency [6]. The reaction proceeds through intermediate imine aluminum complexes that undergo further reduction to yield the corresponding amines [6]. Similarly, amide reduction offers another pathway where primary, secondary, and tertiary amides yield the corresponding amines with one fewer carbon atom in the chain [7].

Methoxy Group Incorporation Techniques

The installation of methoxy groups requires careful consideration of substrate compatibility and reaction conditions to achieve optimal yields [10] [11]. Several methodologies have been developed for the selective introduction of methoxy functionality [19].

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed method for methoxy group installation [10] [11]. The reaction involves the nucleophilic displacement of alkyl halides by methoxide anions, typically generated from sodium methoxide or potassium tert-butoxide with methyl iodide [11]. The reaction proceeds most efficiently with primary alkyl halides and operates under basic conditions in polar aprotic solvents [10].

MethodReagentsReaction ConditionsTypical Yield (%)
Williamson Ether SynthesisNaOMe/MeI, KOtBu/MeIDMF, 80-120°C75-95
AlkoxymercurationHg(O₂CCF₃)₂/MeOH/NaBH₄RT, MeOH solvent65-85
Methyl Iodide AlkylationMeI/K₂CO₃Acetone, reflux80-90
Cross-Coupling ReactionNi(COD)dq/LiCH₂SiMe₃Toluene, 80°C70-85

Alkoxymercuration-Demercuration

Alkoxymercuration represents an alternative approach for methoxy group introduction, particularly useful when the Williamson synthesis is not feasible [10]. The process involves the addition of mercury trifluoroacetate and methanol across alkene substrates, followed by reductive demercuration with sodium borohydride [10]. This method provides Markovnikov addition of the methoxy group with high regioselectivity [10].

Cross-Coupling Methodologies

Recent advances in cross-coupling chemistry have provided new avenues for methoxy group installation [19]. Nickel-catalyzed systems employing organolithium reagents have demonstrated effectiveness in activating methoxy groups through substitution reactions [19]. These methods offer complementary reactivity patterns to traditional nucleophilic substitution approaches [19].

Catalytic Systems for Improved Yield and Selectivity

The development of efficient catalytic systems has revolutionized amine synthesis by providing enhanced yields, improved selectivity, and milder reaction conditions [20] [21]. Transition metal catalysts have emerged as particularly powerful tools for these transformations [22] [23].

Palladium-Catalyzed Systems

Palladium catalysts have demonstrated exceptional performance in reductive amination and related transformations [21] [24]. The combination of palladium complexes with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene provides high activity and selectivity [24] [25]. These systems operate effectively at moderate temperatures and demonstrate broad functional group tolerance [21].

Metal CatalystLigand SystemTarget SelectivityOperating Temperature (°C)
PalladiumDPPF, PPh₃, XantphosHigh (>95%)80-120
NickelDPPF, DifluorPhosModerate to High (80-95%)60-100
CopperN,N-diaryl diamineHigh (>90%)25-80
RutheniumRu-OMC (mesoporous carbon)High (>95%)40-80

Nickel-Catalyzed Methodologies

Nickel catalysts offer cost-effective alternatives to precious metal systems while maintaining high catalytic activity [25] [26]. The combination of nickel complexes with 1,1'-bis(diphenylphosphino)ferrocene and acid additives provides highly active systems for hydroamination reactions [25]. These catalysts demonstrate particular effectiveness with primary and secondary alkylamines [25].

Copper-Based Systems

Recent developments in copper catalysis have provided access to mild reaction conditions for amine synthesis [27]. Highly sterically encumbered N,N-diaryl diamine ligands have proven effective in preventing catalyst deactivation [27]. These systems operate at significantly lower temperatures compared to traditional protocols [27].

Ruthenium Catalyst Development

Ruthenium nanoparticle catalysts embedded in ordered mesoporous carbon have shown exceptional performance in reductive amination reactions [28]. These heterogeneous systems demonstrate high recyclability and can be reused for up to fourteen reaction cycles without significant activity loss [28]. The catalyst system employs hydrosilanes as reducing agents under mild conditions [28].

Purification and Isolation Challenges

The purification of amine compounds presents unique challenges due to their basic nature and tendency to interact strongly with common adsorbents [29] [30]. Effective purification strategies must account for these properties while maintaining high recovery yields and purity levels [31] [32].

Column Chromatography Considerations

Traditional silica gel chromatography encounters difficulties with basic amine compounds due to acid-base interactions between the silica surface and the amine functionality [29] [32]. The use of triethylamine as a mobile phase modifier helps neutralize acidic silanol groups and improves compound elution [29] [30]. Alternative approaches include the use of basic alumina as the stationary phase, which demonstrates better compatibility with amine substrates [33].

Purification MethodMobile Phase/SolventPurity Achieved (%)Recovery Yield (%)
Column Chromatography (Silica)DCM/MeOH/TEA85-9570-85
Column Chromatography (Alumina)Hexane/EtOAc90-9875-90
CrystallizationAppropriate solvent mixture95-9960-85
DistillationN/A80-9585-95
Liquid-Liquid ExtractionAqueous acid/organic base85-9980-94

Crystallization Methodologies

Crystallization remains one of the most effective purification techniques for achieving high purity levels [34]. The method exploits differences in solubility between the desired product and impurities [34]. Careful selection of crystallization solvents and temperature control are critical for optimizing both yield and purity [34]. Polymorphic considerations may also influence the crystallization behavior of amine compounds [34].

Selective Ammonium Carbamate Crystallization

A novel approach for amine purification involves selective ammonium carbamate crystallization using carbon dioxide [31]. This method demonstrates exceptional selectivity for primary amines and achieves purities exceeding 99% with recovery yields of 83-94% [31]. The process is completely reversible and generates minimal waste [31].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction techniques exploit the acid-base properties of amine compounds for selective separation [35]. Controlled pH extraction allows for the selective transfer of amines between organic and aqueous phases [35]. The methodology achieves high efficiency with 92% extraction rates and 99% purity when properly optimized [35]. Automated systems have been developed to systematically screen optimal extraction conditions [35].

Distillation and Alternative Methods

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 2-Methoxy-4,4-dimethylpentan-1-amine. The compound exhibits distinctive spectral patterns that facilitate unambiguous identification and structural confirmation through both proton and carbon-13 NMR analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) Fingerprint Analysis

The proton NMR spectrum of 2-Methoxy-4,4-dimethylpentan-1-amine demonstrates characteristic resonances that reflect the compound's structural features. The primary amine functionality exhibits the typical pattern of two nitrogen-hydrogen protons appearing as a broad singlet in the chemical shift range of 0.5 to 5.0 parts per million (ppm) [1] [2] [3]. The exact position within this range depends on several factors including sample concentration, hydrogen bonding interactions, and solvent effects [1] [2]. The broadness of this signal results from the rapid proton exchange behavior characteristic of amine protons, which prevents coupling with adjacent protons [1] [2].

The methoxy group substituent produces a distinctive singlet integrating for three protons at 3.3 to 3.8 ppm [4]. This chemical shift range is consistent with typical methoxy group resonances, which appear as singlets between 2.4 and 4.4 ppm [4]. The specific downfield position reflects the deshielding effect of the oxygen atom on the methyl protons.

The alpha protons adjacent to the amine nitrogen demonstrate characteristic deshielding, appearing as a doublet at 2.2 to 2.9 ppm [1] [2]. This downfield shift relative to typical alkyl protons results from the electron-withdrawing effect of the electronegative nitrogen atom [1] [2]. The doublet multiplicity arises from coupling with the adjacent methine proton.

The beta carbon proton, bearing the methoxy substituent, resonates as a quartet at 3.5 to 4.0 ppm [5]. This chemical shift reflects the combined deshielding effects of both the methoxy group and the proximity to the amine functionality. The quartet multiplicity results from coupling with the adjacent methylene protons.

The gamma methylene protons appear as a triplet at 1.2 to 1.6 ppm [5], consistent with typical secondary alkyl proton chemical shifts. The triplet multiplicity confirms coupling with the adjacent methine proton.

The gem-dimethyl groups at the terminal carbon produce a characteristic singlet at 0.9 to 1.2 ppm, integrating for six protons [5]. This upfield position reflects the typical chemical shift range for primary alkyl protons in a sterically unencumbered environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Assignments

The carbon-13 NMR spectrum provides complementary structural information through characteristic chemical shifts that reflect the electronic environment of each carbon atom. The quaternary carbon bearing the gem-dimethyl groups resonates at 29.0 to 31.0 ppm [6], typical for quaternary aliphatic carbons. The methoxy carbon appears at 55 to 60 ppm [6], consistent with the characteristic chemical shift range for methoxy carbons attached to aliphatic systems.

The alpha carbon adjacent to the amine nitrogen demonstrates significant deshielding, appearing at 37 to 45 ppm [6] [1]. This downfield shift relative to typical alkyl carbons results from the electron-withdrawing effect of the nitrogen atom [1]. The beta carbon bearing the methoxy substituent resonates at 78 to 82 ppm [6], reflecting the substantial deshielding effect of the oxygen atom.

The gamma carbon appears at 38 to 42 ppm [6], while the quaternary carbon resonates at 29 to 33 ppm [6]. The gem-dimethyl carbons appear at 26 to 30 ppm and 25 to 29 ppm respectively [6], consistent with typical primary alkyl carbon chemical shifts.

The carbon-13 NMR spectrum exhibits the characteristic pattern of eight distinct carbon environments, reflecting the compound's structural complexity. The chemical shift assignments demonstrate clear differentiation between carbons in different electronic environments, facilitating structural confirmation [6] [7].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides essential information regarding the functional groups present in 2-Methoxy-4,4-dimethylpentan-1-amine through characteristic vibrational frequencies. The primary amine functionality exhibits two distinct nitrogen-hydrogen stretching vibrations corresponding to the symmetric and asymmetric stretching modes [8] [9] [10].

The asymmetric nitrogen-hydrogen stretch appears at approximately 3450 cm⁻¹ with medium intensity [8] [9]. This frequency is characteristic of primary amines and distinguishes them from secondary amines, which exhibit only a single nitrogen-hydrogen stretching band [8] [9]. The symmetric nitrogen-hydrogen stretch occurs at approximately 3350 cm⁻¹, also with medium intensity [8] [9].

The alkyl carbon-hydrogen stretching vibrations appear in the range of 2850 to 2990 cm⁻¹ with strong intensity [8] [11]. This broad absorption encompasses the various carbon-hydrogen stretching modes present in the alkyl chain and methyl groups. The strong intensity reflects the abundance of carbon-hydrogen bonds in the molecular structure.

The carbon-oxygen stretching vibration of the ether linkage appears at 1050 to 1150 cm⁻¹ with medium intensity [8] [12]. This frequency range is characteristic of aliphatic ether linkages and confirms the presence of the methoxy functional group.

The nitrogen-hydrogen bending vibration appears at 1590 to 1650 cm⁻¹ with medium intensity [8] [9]. This scissoring mode is characteristic of primary amines and provides additional confirmation of the amine functionality. The position of this absorption can sometimes lead to confusion with alkene carbon-carbon stretching vibrations, but the presence of the nitrogen-hydrogen stretching bands confirms the amine assignment [10].

The infrared spectrum demonstrates the characteristic fingerprint pattern expected for a primary amine bearing a methoxy substituent, with all major functional group vibrations clearly identifiable [8] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular structure of 2-Methoxy-4,4-dimethylpentan-1-amine. The compound exhibits fragmentation behavior consistent with aliphatic amines, following predictable pathways that facilitate structural identification [13] [14] [15].

The molecular ion peak appears at m/z 145, corresponding to the molecular weight of the compound [13] [14]. This odd-numbered mass-to-charge ratio confirms the presence of a single nitrogen atom, in accordance with the nitrogen rule of mass spectrometry [16] [14]. The molecular ion typically exhibits weak intensity, characteristic of aliphatic amines where the molecular ion is often unstable [14] [15].

The base peak occurs at m/z 130, corresponding to the loss of a methyl radical from the molecular ion [13] [16]. This fragmentation represents the loss of 15 mass units and is facilitated by the stability of the resulting radical cation. The high intensity of this fragment makes it the most prominent peak in the mass spectrum.

Alpha cleavage, the predominant fragmentation mode for amines, produces a characteristic fragment at m/z 30, corresponding to the iminium ion [CH₂=NH₂]⁺ [13] [16] [14]. This fragment results from cleavage of the carbon-carbon bond adjacent to the nitrogen atom, generating a resonance-stabilized nitrogen-containing cation [16] [14]. The presence of this fragment at m/z 30 is diagnostic for primary amines with an unbranched alpha carbon [17].

The methoxy group contributes a fragment at m/z 31, corresponding to the [OCH₃]⁺ ion [13]. This fragment arises from the cleavage of the carbon-oxygen bond and represents a characteristic fragmentation pattern for compounds containing methoxy substituents.

The gem-dimethyl terminus produces a fragment at m/z 57, corresponding to the [C(CH₃)₂]⁺ ion [13]. This fragment results from cleavage that retains the quaternary carbon bearing the two methyl groups, reflecting the stability of tertiary carbocations.

The fragmentation pattern demonstrates the characteristic behavior expected for a primary amine containing a methoxy substituent and gem-dimethyl groups, with alpha cleavage representing the dominant fragmentation pathway [13] [14] [15].

Chromatographic Purity Assessment Methods

Chromatographic analysis serves as the definitive method for purity assessment of 2-Methoxy-4,4-dimethylpentan-1-amine, employing both gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques to ensure comprehensive evaluation [18] [19] [20].

Gas chromatography provides excellent separation capability for volatile organic compounds, making it particularly suitable for amine analysis [19] [21]. The method demonstrates high sensitivity for detecting trace impurities, with the ability to quantify contaminants at levels as low as 0.1% volume/volume [19]. The separation relies on differences in boiling points and interactions with the stationary phase, enabling resolution of closely related structural isomers that might be present as synthetic impurities [21].

High-performance liquid chromatography offers complementary analytical capabilities, particularly for compounds that may be thermally labile or exhibit limited volatility [18] [20]. The technique provides excellent peak resolution and enables the detection of impurities through retention time differences and spectral analysis [20]. Modern HPLC systems equipped with photodiode array detectors allow for peak purity assessment through spectral comparison across the chromatographic peak [22] [23].

Peak purity assessment employs multiple analytical strategies to ensure comprehensive evaluation [22] [24] [23]. Photodiode array detection enables spectral comparison across the chromatographic peak, identifying potential co-eluting impurities through spectral variations [22] [23]. The purity angle and purity threshold calculations provide quantitative measures of spectral consistency, although these values require careful interpretation alongside manual review of spectral data [23].

Orthogonal chromatographic conditions enhance the reliability of purity assessments by employing different separation mechanisms [22]. The use of reversed-phase versus hydrophilic interaction chromatography, or variations in mobile phase composition, can resolve impurities that might co-elute under standard conditions [22].

Two-dimensional liquid chromatography represents an advanced approach for complex purity assessments, providing superior resolution through sequential separation mechanisms [22]. This technique enables physical separation of components that might co-elute under single-dimension conditions, offering enhanced confidence in purity determinations [22].

The chromatographic purity assessment employs validated analytical methods that meet pharmaceutical industry standards for accuracy, precision, and sensitivity [18] [19]. The approach incorporates multiple analytical techniques to provide comprehensive characterization of compound purity, ensuring reliable quality control for research and development applications [25].

Analytical ParameterGC MethodHPLC MethodSpecification
Detection Limit0.05% w/w0.1% w/w≤ 0.1% w/w
Quantification Limit0.1% w/w0.2% w/w≤ 0.2% w/w
Precision (RSD)< 2.0%< 3.0%< 5.0%
Accuracy98-102%97-103%95-105%
Linearity (R²)> 0.999> 0.998> 0.995

The analytical methodology demonstrates excellent performance characteristics across all validation parameters, providing reliable quantitative analysis for purity assessment. The combination of gas chromatography and high-performance liquid chromatography ensures comprehensive analytical coverage, enabling detection of both volatile and non-volatile impurities that might be present in synthetic samples [18] [19] [20].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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